2-Amino-8-nonenoic acid is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. It serves as a key building block in organic synthesis, particularly in the preparation of biologically active compounds. [] One notable application is its use in the synthesis of BILN 2061, a potent inhibitor of the hepatitis C virus (HCV) NS3 protease. []
2-Amino-8-nonenoic acid is an organic compound with the molecular formula C9H17NO2. It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound has garnered interest due to its unique structure, which features an amino group and a double bond within a nonanoic acid chain. The compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine.
2-Amino-8-nonenoic acid can be sourced through various synthetic methods, with industrial production focusing on optimizing these routes for higher yields and reduced costs. It is classified under non-proteinogenic amino acids and is often studied for its biochemical properties and interactions with enzymes and other biomolecules .
The synthesis of 2-amino-8-nonenoic acid can be achieved through several notable methods:
The industrial production often emphasizes enantioselective synthesis to ensure high purity and yield. Reaction conditions are optimized to enhance efficiency, utilizing advanced catalysts and techniques that can be scaled up for large-scale production .
The molecular structure of 2-amino-8-nonenoic acid consists of a nonanoic acid backbone with an amino group at the second carbon position and a double bond between the eighth and ninth carbon atoms. This unique arrangement contributes to its reactivity and interaction with biological systems.
2-Amino-8-nonenoic acid participates in various chemical reactions:
Common reagents used include:
The mechanism by which 2-amino-8-nonenoic acid exerts its effects involves its interaction with various molecular targets. It acts as a substrate for enzymes involved in amino acid metabolism, influencing protein synthesis and cellular processes. Additionally, it may interact with signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism.
2-Amino-8-nonenoic acid is a colorless to pale yellow liquid at room temperature. Its solubility in water is moderate due to the presence of both hydrophobic and hydrophilic regions in its structure.
Key chemical properties include:
Relevant data indicates that this compound's unique double bond configuration allows it to participate in diverse chemical reactions compared to similar compounds .
2-Amino-8-nonenoic acid has numerous applications across various scientific fields:
Enzymatic reductive amination provides a biologically inspired route to enantiomerically pure 2-amino-8-nonenoic acid, leveraging ketone precursors and transaminases for stereocontrol. This approach typically starts with 8-nonenoic acid derivatives, where the keto group at C2 is installed via halogenation or oxidation. Transaminases (e.g., ω-transaminases) then catalyze the conversion of the 2-oxo-8-nonenoic acid precursor to the L-enantiomer with exceptional enantioselectivity (>98% ee) using pyridoxal-5'-phosphate as a cofactor and amine donors. Alternative routes employ ozonolysis of unsaturated fatty acids like oleic acid to generate aldehyde intermediates, followed by enzymatic reductive amination under mild aqueous conditions (pH 7.5-8.5, 30-37°C) [8]. This method achieves high atom efficiency (85-92%) while avoiding heavy metal catalysts, though enzyme stability remains challenging for industrial-scale applications.
Table 1: Enzymatic Approaches to 2-Amino-8-nonenoic Acid Synthesis
Precursor | Enzyme System | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
2-Oxo-8-nonenoic acid | ω-Transaminase (Rhodococcus) | pH 8.0, 30°C, 24h | 85 | >99 |
9-Oxononanoic acid | Alanine dehydrogenase | NADH, NH₄⁺, pH 7.5, 37°C | 78 | 98 |
Ozonolysis product* | Reductive aminase | Ethanol/water (3:1), 25°C | 91 | 97 |
Derived from oleic acid ozonolysis [8]
Chiral pool strategies exploit natural amino acids or terpenes to construct enantiopure intermediates for 2-amino-8-nonenoic acid synthesis. In a representative approach, L-methionine undergoes alkylation with 7-bromohept-1-ene via a Grignard reaction (Mg⁰, THF, 0°C) to install the C8-C9 alkene moiety while preserving stereochemical integrity at C2 [9]. Alternatively, Myers alkylation utilizes pseudoephedrine as a chiral auxiliary, where glycine derivatives undergo stereoselective alkylation with 8-bromonon-7-enoate. The reaction proceeds through a chelated enolate intermediate, affording the (S)-configured product in 90% yield and 94% ee when using tert-butyl bromoacetate and i-Pr₂NEt in THF at -78°C [6] [9]. Subsequent hydroboration and Suzuki coupling further modify the alkyl chain for diverse derivatives. Transition metal catalysis (e.g., Rh-DiPAMP complexes) enables asymmetric hydrogenation of enamide precursors, achieving ee values up to 98.7% for aromatic analogs, though applications to aliphatic systems like 2-amino-8-nonenoic acid require tailored ligands [6].
Direct asymmetric synthesis circumvents resolution through chiral organocatalysts or auxiliaries. Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) facilitate α-amination of 8-nonenal with azodicarboxylates, yielding the aldehyde precursor to 2-amino-8-nonenoic acid with 89% ee [6]. The aldehyde is then oxidized under mild Pinnick conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene). Chiral Ni(II) complexes of Schiff bases enable alkylation with 8-bromooct-1-ene in DMF/K₃PO₄, achieving 92% de at -20°C. Auxiliary-based routes employ (1R,2S)-norephedrine to form oxazolidinones, which undergo diastereoselective alkylation at C2 before auxiliary cleavage. These methods eliminate resolution bottlenecks but require stoichiometric auxiliaries, making enzymatic routes preferable for large-scale production [6] [9].
The tert-butoxycarbonyl (t-Boc) strategy predominates in 2-amino-8-nonenoic acid peptide synthesis due to its orthogonality and acid lability. Protection of the α-amino group employs Boc₂O in dioxane/H₂O (1:1) with NaOH (0°C→RT, 2h), achieving >95% yields. Solution-phase coupling employs DCC/HOBt in anhydrous DMF or CH₂Cl₂ to activate the carboxylic acid of Boc-Ae9-OH (Boc-2-amino-8-nonenoic acid) for nucleophilic attack by amine components (0°C→RT, 12h) [5] [7]. Deprotection uses 25-50% TFA in CH₂Cl₂ (0°C, 30min), with scavengers (triisopropylsilane) preventing carbocation side reactions. For solid-phase synthesis, Wang resin-bound peptides incorporate Boc-Ae9-OH via DIC/HOBt activation, but the alkene moiety risks side reactions during repetitive TFA treatments, limiting yields to 70-75% for extended sequences. Microwave-assisted deprotection (50W, 75°C) reduces exposure times, improving resin-bound peptide integrity [5].
Table 2: Coupling Agents for 2-Amino-8-nonenoic Acid in Peptide Synthesis
Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Epimerization Risk |
---|---|---|---|---|
DCC/HOBt | CH₂Cl₂ | 12 | 88 | Low |
HATU | DMF | 1 | 92 | Moderate |
EDC/HOAt | DMF/CH₂Cl₂ (1:1) | 2 | 90 | Low |
DIC/oxyma pure | DMF | 1.5 | 95 | Very Low |
The C8 alkene in 2-amino-8-nonenoic acid enables ring-closing metathesis (RCM) for macrocyclic peptide synthesis. In bicyclic tetrapeptide HDAC inhibitors, linear precursors like Boc-D-Pro-L-Ae9-D-Ae8-L-Leu-OtBu (Ae9 = 2-amino-8-nonenoic acid) undergo RCM using Grubbs 2nd generation catalyst (5 mol%) in refluxing CH₂Cl₂ (0.001 M, 4h) to form the 14-membered ring before global deprotection [5]. This approach achieves 65-70% cyclization yields with minimal dimerization due to the conformational constraints imposed by D-Pro and sterically demanding residues. For solution-phase head-to-tail macrocyclization, high-dilution conditions (0.001 M) with PyBOP/DIPEA in DMF afford 60% yield for cyclo(-Ae9-Gly₂-), while solid-phase approaches using Rink amide resin suffer from lower efficiencies (45%) due to steric hindrance near the resin surface. Selective deprotection of Alloc groups (Pd(PPh₃)₄, morpholine) permits on-resin cyclization before TFA cleavage, improving purity for bioactive peptide libraries [5] [7].
Solvent selection critically impacts the sustainability of 2-amino-8-nonenoic acid synthesis. Enzymatic reductive amination achieves 91% yield in ethanol/water (3:1 v/v) at 25°C, replacing hazardous solvents like DMF or THF [8]. For ozonolysis steps preceding reductive amination, ethyl acetate/water biphasic systems reduce methanol usage by 50% while maintaining efficient aldehyde formation from oleic acid. Solid-acid catalysts (e.g., sulfonated mesoporous silica) facilitate aqueous-phase decarboxylation of amidomalonate intermediates, eliminating toluene from alkylation steps. Microwave-assisted reactions further enhance green metrics: Suzuki coupling of boronate derivatives completes in 15 min using aqueous ethanol versus 12h in DMSO, reducing energy consumption by 80% and enabling solvent recycling [8] [9].
The amidomalonate synthesis exemplifies atom economy for 2-amino-8-nonenoic acid derivatives. Diethyl acetamidomalonate alkylation with 8-bromooct-1-ene (K₂CO₃, DMF, 80°C) achieves 85% yield, followed by one-pot ester/amide hydrolysis and decarboxylation (6M HCl, reflux) to afford the racemic amino acid. Enantioselective versions employ chiral ammonium salts (e.g., O-allyl-N-(9)-anthracenylmethylcinchonidinium bromide) in phase-transfer conditions, yielding (S)-2-amino-8-nonenoic acid with 88% ee [6]. Microbial routes via E. coli expressing ω-transaminases in glucose-based media provide a fully biological alternative, achieving 15 g/L titer in fed-batch fermentation with >99% ee [7]. Continuous-flow hydrogenation of enol precursors (10% Pd/C, scCO₂) minimizes metal waste, while metathesis-based routes from renewable 10-undecenoic acid demonstrate 92% atom economy – a 30% improvement over linear syntheses [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: